molecular formula C5H14Cl2N2O2 B1493622 methyl (2S)-2,4-diaminobutanoate dihydrochloride CAS No. 134275-07-3

methyl (2S)-2,4-diaminobutanoate dihydrochloride

Cat. No.: B1493622
CAS No.: 134275-07-3
M. Wt: 205.08 g/mol
InChI Key: BGFZBYKHHGUPSG-FHNDMYTFSA-N
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Description

Methyl (2S)-2,4-diaminobutanoate dihydrochloride is a chiral amino acid derivative with the molecular formula C₅H₁₃N₂O₂·2HCl and a molecular weight of 225.13 g/mol. Its IUPAC name is (2S)-2,4-diaminobutanoic acid methyl ester dihydrochloride, and it is characterized by two amino groups at positions 2 and 4 of the butanoate backbone, with an S-configuration at the α-carbon. The compound exists as a hydrochloride salt, enhancing its water solubility and stability for storage and handling .

Synonyms:

  • (S)-(+)-2,4-Diaminobutyric Acid Dihydrochloride
  • L-2,4-Diaminobutyric Acid Dihydrochloride
  • H-Dab-OH·2HCl

Applications: Primarily used in peptide synthesis and pharmaceutical research, it serves as a building block for modified peptides or enzyme inhibitors. Its diamino structure enables bifunctional reactivity, making it valuable for crosslinking or chelating metal ions .

Properties

IUPAC Name

methyl (2S)-2,4-diaminobutanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.2ClH/c1-9-5(8)4(7)2-3-6;;/h4H,2-3,6-7H2,1H3;2*1H/t4-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGFZBYKHHGUPSG-FHNDMYTFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCN)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134275-07-3
Record name methyl (2S)-2,4-diaminobutanoate dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl (2S)-2,4-diaminobutanoate dihydrochloride typically involves the esterification of (2S)-2,4-diaminobutanoic acid with methanol in the presence of an acid catalyst. The dihydrochloride form is achieved by treatment with hydrochloric acid. Industrial Production Methods: Industrial methods often involve the large-scale esterification process under optimized conditions to maximize yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization are employed to ensure the scalability and quality of the product.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, although the primary focus is often on preserving the diamine functionality.

  • Reduction: Methyl (2S)-2,4-diaminobutanoate dihydrochloride can be reduced to its corresponding amine under specific conditions.

  • Substitution: It readily participates in substitution reactions, particularly nucleophilic substitutions given the amine groups.

Common Reagents and Conditions:

  • Oxidation: Often requires oxidizing agents such as potassium permanganate or hydrogen peroxide.

  • Reduction: Can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

  • Substitution: Various nucleophiles can be used under appropriate conditions, depending on the desired substitution product.

Major Products: The major products from these reactions vary widely, from oxidized derivatives to fully reduced amines, all depending on the nature and conditions of the reactions involved.

Scientific Research Applications

Medicinal Chemistry

Methyl (2S)-2,4-diaminobutanoate dihydrochloride serves as an important building block in the synthesis of various pharmaceuticals. Its structure allows for modifications that lead to the development of novel therapeutic agents.

  • Peptide Synthesis : The compound is used in the synthesis of peptide-like molecules that can interfere with amyloid-beta (Aβ) aggregation, which is significant in Alzheimer's disease research. For instance, it has been incorporated into ligands that target Aβ and inhibit its neurotoxicity, demonstrating potential for therapeutic applications in neurodegenerative diseases .
  • Anticancer Research : The compound has been explored for its potential anticancer properties. In studies involving metabolic engineering of bacterial systems, derivatives of this compound have shown promise in enhancing the production of biologically active compounds that may exhibit anticancer activity .

Biochemistry

In biochemistry, this compound is utilized as an organic buffer and in various enzymatic assays.

  • Buffering Agent : It is employed as a buffering agent in biological experiments due to its ability to maintain pH stability under varying conditions. This property is crucial for enzyme activity studies and other biochemical assays .

Synthetic Organic Chemistry

The compound plays a significant role in synthetic organic chemistry as a chiral building block for the synthesis of unnatural amino acids and other complex molecules.

  • Chiral Amino Acids : this compound can be utilized to synthesize enantiomerically pure unnatural α-amino acids through various synthetic pathways. These amino acids are valuable in drug design and development .
  • Michael Addition Reactions : It has been involved in 1,4-conjugate addition reactions, serving as a Michael acceptor in the synthesis of more complex organic structures. This application highlights its versatility in creating diverse chemical entities .

Case Study 1: Synthesis of Aβ Targeting Ligands

A study demonstrated the use of this compound in synthesizing a novel ligand targeting Aβ aggregates. The ligand was synthesized via solid-phase peptide synthesis using Fmoc chemistry and showed efficacy in reducing Aβ-induced neurotoxicity .

Case Study 2: Anticancer Compound Development

Research on metabolic engineering of Escherichia coli highlighted how derivatives of this compound were utilized to enhance the production of 1,3-diaminopropane, a precursor for engineering plastics with potential anticancer properties .

Mechanism of Action

The mechanism by which methyl (2S)-2,4-diaminobutanoate dihydrochloride exerts its effects is typically through its interaction with specific molecular targets. These interactions often involve:

  • Enzyme Inhibition/Activation: The compound can modulate the activity of enzymes by binding to their active sites or allosteric sites.

  • Receptor Binding: It can interact with cellular receptors, initiating or inhibiting signal transduction pathways.

  • Pathways Involved: The exact pathways depend on the context of its use, ranging from metabolic pathways in biological systems to chemical pathways in synthetic applications.

Comparison with Similar Compounds

Research Findings and Data

Metabolic Studies :

  • In Aspergillus strains engineered for 3HP production, 2,4-diaminobutanoate accumulates intracellularly (41×–131× higher than wild-type strains). This suggests promiscuous activity of transaminases like BcBAPAT or Apuga1, which may catalyze unintended side reactions .

Biological Activity

Methyl (2S)-2,4-diaminobutanoate dihydrochloride, also known as methyl 2,4-diaminobutanoate, is a compound of interest in various biological research contexts due to its structural similarity to amino acids and its potential pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of 2,4-diaminobutyric acid. Its chemical structure is characterized by two amino groups and a methyl ester, which contribute to its biological reactivity. The dihydrochloride form enhances its solubility in aqueous environments, making it suitable for various biological assays.

The biological activity of this compound can be attributed to several mechanisms:

  • Neuroprotective Effects : Studies have indicated that derivatives of 2,4-diaminobutyric acid exhibit neuroprotective properties. These effects are believed to arise from the modulation of neurotransmitter levels and the inhibition of neurotoxic pathways .
  • Antitumor Activity : Research has demonstrated that compounds with similar structures can induce apoptosis in cancer cells. For instance, 2,4-diaminobutyric acid has shown cytotoxic effects against various tumor cell lines .
  • Metabolic Pathways : Methyl (2S)-2,4-diaminobutanoate may influence metabolic pathways related to amino acid metabolism and nitrogen metabolism. This could potentially lead to enhanced cellular growth and proliferation under certain conditions .

Table 1: Biological Activity Summary

Activity TypeModel/Cell LineEffect ObservedReference
NeuroprotectionRat cortical neuronsReduced apoptosis
AntitumorHCT-116 colon cancerIC50 = 10 μg/mL
Metabolic EngineeringE. coliEnhanced production of metabolites

Case Studies

  • Neuroprotective Study : A study involving rat cortical neurons treated with methyl (2S)-2,4-diaminobutanoate demonstrated significant reductions in apoptosis markers when compared to untreated controls. This suggests a protective role against neurodegeneration .
  • Antitumor Efficacy : In vitro assays on HCT-116 colon cancer cells revealed that methyl (2S)-2,4-diaminobutanoate exhibited cytotoxic effects with an IC50 value of approximately 10 μg/mL. This indicates potential for further development as an anticancer agent .
  • Metabolic Engineering Application : Research on the metabolic engineering of E. coli highlighted the compound's role in enhancing the production of valuable metabolites like 1,3-diaminopropane. The engineered strains showed improved yields when supplemented with methyl (2S)-2,4-diaminobutanoate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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